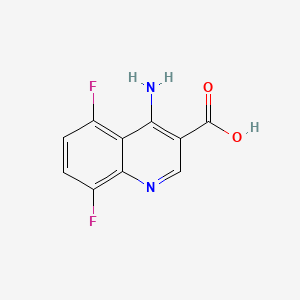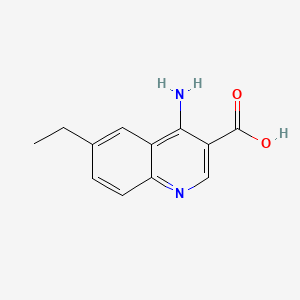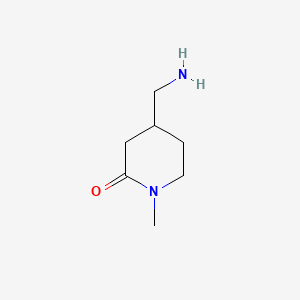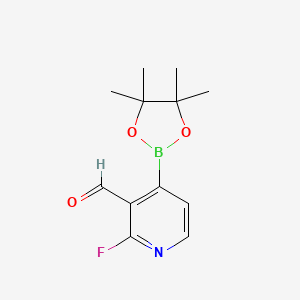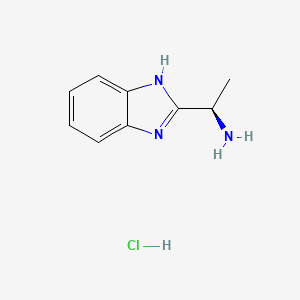
tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate, also known as this compound, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate is not fully understood, but it is believed to act through inhibition of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to modulate protein-protein interactions and alter the function of certain enzymes.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit cancer cell growth and induce cell death. It has also been shown to alter the activity of certain enzymes and modulate protein-protein interactions. In vivo studies have demonstrated its ability to reduce tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost, which may make it less accessible to researchers with limited funding.
Zukünftige Richtungen
There are several future directions for research on tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate. One area of interest is the development of new anticancer drugs based on its structure and mechanism of action. Another area of interest is the use of this compound (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate as a tool to study protein-protein interactions and enzyme activity. Additionally, there is potential for the synthesis of new materials with unique properties using this compound (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate as a building block.
Synthesemethoden
The synthesis of tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate involves the reaction of this compound (1S,3R)-3-amino-cyclohexylcarbamate with 2-chloroethanol in the presence of a base. The reaction proceeds at room temperature and yields the desired product in high purity.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate has been studied for its potential applications in various fields, including drug discovery, chemical biology, and materials science. In drug discovery, it has been shown to have promising activity against certain types of cancer cells and may be developed into a new anticancer drug. In chemical biology, it has been used as a tool to study protein-protein interactions and enzyme activity. In materials science, it has been used to synthesize new materials with unique properties.
Eigenschaften
IUPAC Name |
tert-butyl N-[(1S,3R)-3-(2-hydroxyethylamino)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-11-6-4-5-10(9-11)14-7-8-16/h10-11,14,16H,4-9H2,1-3H3,(H,15,17)/t10-,11+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOGGLIBYHINQJ-MNOVXSKESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate](/img/structure/B595278.png)


